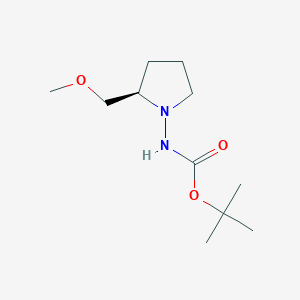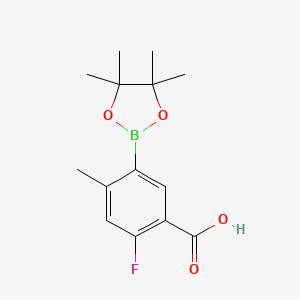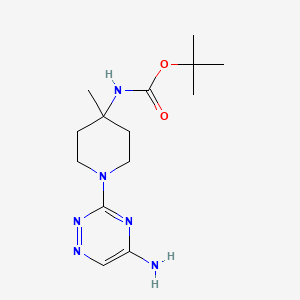
4-Chloro-2-phenyl-2H-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-phenyl-2H-1,2,3-triazole is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is characterized by the presence of a chlorine atom at the fourth position and a phenyl group at the second position of the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-phenyl-2H-1,2,3-triazole typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylhydrazine with chloroacetonitrile under acidic conditions, followed by cyclization to form the triazole ring .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The CuAAC reaction is favored due to its efficiency and regioselectivity . The reaction conditions typically involve the use of copper(I) catalysts, such as copper(I) iodide, and solvents like dimethyl sulfoxide (DMSO) or acetonitrile .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-2-phenyl-2H-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The triazole ring can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or primary amines are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products:
Applications De Recherche Scientifique
4-Chloro-2-phenyl-2H-1,2,3-triazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including antifungal, antibacterial, and anticancer agents.
Biological Studies: The compound is studied for its potential to interact with biological targets such as enzymes and receptors.
Material Science: Triazole derivatives are explored for their electronic properties and potential use in organic electronics and photovoltaics.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-phenyl-2H-1,2,3-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains . The exact pathways depend on the specific biological context and the nature of the target .
Comparaison Avec Des Composés Similaires
2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: Known for its xanthine oxidase inhibitory activity.
1-Phenyl-4-vinyl-1H-1,2,3-triazole: Studied for its electronic properties and potential in organic electronics.
Uniqueness: 4-Chloro-2-phenyl-2H-1,2,3-triazole is unique due to the presence of the chlorine atom, which enhances its reactivity and allows for diverse chemical modifications. This makes it a versatile intermediate in the synthesis of various bioactive compounds .
Propriétés
Numéro CAS |
77896-52-7 |
|---|---|
Formule moléculaire |
C8H6ClN3 |
Poids moléculaire |
179.60 g/mol |
Nom IUPAC |
4-chloro-2-phenyltriazole |
InChI |
InChI=1S/C8H6ClN3/c9-8-6-10-12(11-8)7-4-2-1-3-5-7/h1-6H |
Clé InChI |
WCPZFNHDALKPPT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2N=CC(=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-Formyloxyethyl-[2-(2-nitroimidazol-1-yl)acetyl]amino]ethyl formate](/img/structure/B13987265.png)
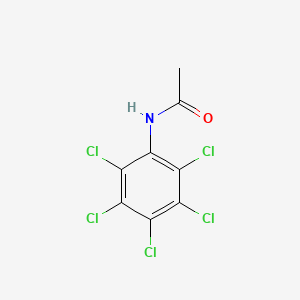
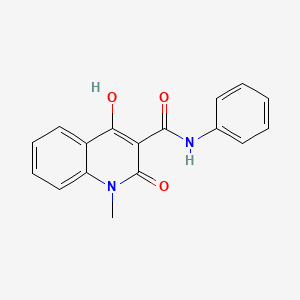


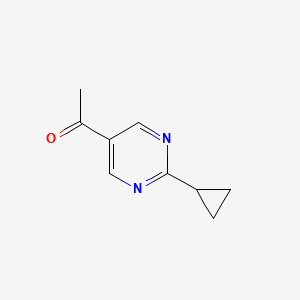
![n-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)glycine](/img/structure/B13987289.png)
![Methyl 4,5,6,7-tetrahydrobenzo[b]thiophene-6-carboxylate](/img/structure/B13987292.png)
![N-[2-[bis(2-chloroethyl)amino]-2-oxoethyl]benzamide](/img/structure/B13987299.png)

